2-(2,6-Dimethoxypyridin-4-YL)ethanamine
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Overview
Description
2-(2,6-Dimethoxypyridin-4-YL)ethanamine is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an ethanamine group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures to achieve high conversion and selectivity.
Industrial Production Methods
Industrial production of 2-(2,6-Dimethoxypyridin-4-YL)ethanamine follows similar synthetic routes but on a larger scale. The process is optimized to improve yield, reduce waste, and enhance product quality. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxypyridin-4-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2,6-Dimethoxypyridin-4-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxypyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
Uniqueness
2-(2,6-Dimethoxypyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,6-dimethoxypyridin-4-yl)ethanamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-5-7(3-4-10)6-9(11-8)13-2/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
TVPHUTAUIYTAOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CCN |
Origin of Product |
United States |
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